molecular formula C13H18N2O3S B2462443 N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 2097872-91-6

N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2462443
CAS No.: 2097872-91-6
M. Wt: 282.36
InChI Key: FJHPSIOOUQLKAB-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . It’s derivatives often have additional functional groups attached to the ring, which can greatly influence their properties and reactivity.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in condensation reactions to form aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, they can exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Scientific Research Applications

Chemical Structure and Synthesis Applications

The chemical "N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide" shares structural similarities with compounds explored in scientific research for various applications. Notably, compounds with thiophene components and related structures have been synthesized and characterized for their potential in diverse fields. For example, the synthesis and characterization of hydroxy pyrazolines derived from thiophene-structured compounds have been detailed, indicating the active exploration of thiophene derivatives in chemical synthesis (Parveen, Iqbal, & Azam, 2008).

Biological and Pharmacological Applications

While specific research on "this compound" is limited, structurally related compounds have been studied extensively for their biological and pharmacological properties. For instance, derivatives of benzodiazepines, which contain thiophene groups, have been synthesized and evaluated for their antimicrobial, analgesic, and anti-inflammatory activities, showcasing the potential medicinal applications of thiophene-based compounds (Bhat, Chauhan, Kumar, & Kumar, 2014). Additionally, studies have focused on synthesizing and evaluating the antibacterial and antifungal activities of thiazolidinones and azetidinones derivatives from chalcones containing thiophene structures (Patel & Patel, 2017).

Chemical Properties and Crystal Structure Analysis

Research on compounds with structural similarities often involves detailed crystal structure analysis, which provides insights into their potential applications. For instance, studies have been conducted on compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone to understand their crystal structure and properties, which could be crucial for their applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their structure and the context in which they are used. For example, some thiophene derivatives are known to act as norepinephrine-dopamine reuptake inhibitors .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their structure. Some thiophene derivatives are metabolized into active compounds and thiophene S-oxides, which are further deaminated by CYP2C in the liver transforming them into inactive compounds .

Future Directions

Thiophene and its derivatives continue to be a topic of interest in various fields due to their wide range of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-5-14-11(16)12(17)15-9-13(2,18)7-10-4-6-19-8-10/h3-4,6,8,18H,1,5,7,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHPSIOOUQLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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